1-Bromo-4-methylpent-2-ene
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Overview
Description
1-Bromo-4-methylpent-2-ene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain that also contains a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylpent-2-ene can be synthesized through several methods. One common approach involves the bromination of 4-methylpent-2-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 4-methylpent-2-ene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 4-methylpent-2-ene.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: 4-Methylpent-2-en-1-ol.
Elimination: 4-Methylpent-2-ene.
Addition: 1,2-Dibromo-4-methylpentane.
Scientific Research Applications
1-Bromo-4-methylpent-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While specific biological applications are less common, brominated alkenes can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methylpent-2-ene in chemical reactions involves its ability to act as both an electrophile and a nucleophile. The bromine atom, being electronegative, makes the carbon to which it is attached electrophilic, allowing it to participate in nucleophilic substitution and elimination reactions. The double bond in the molecule also provides a site for electrophilic addition reactions.
Comparison with Similar Compounds
1-Bromo-2-methylbut-2-ene: Similar in structure but with a different position of the bromine atom and double bond.
4-Bromo-2-methylpent-2-ene: Another brominated alkene with a different substitution pattern.
1-Bromo-3-methylbut-2-ene: Similar structure with the bromine atom at a different position.
Uniqueness: 1-Bromo-4-methylpent-2-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atom and the double bond in the molecule allows for selective reactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
(E)-1-bromo-4-methylpent-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFJRMDXIBMKU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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